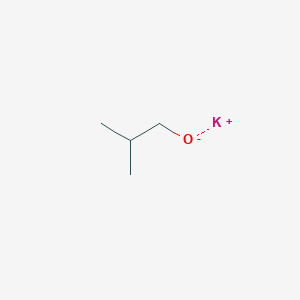
1-Propanol, 2-methyl-, potassium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2-methyl-, potassium salt (1:1) is a chemical compound that is widely used in scientific research due to its unique properties. It is commonly known as potassium tert-butoxide and is a strong base that is used in organic synthesis reactions. This compound is highly reactive and is often used in the preparation of various organic compounds.
Mécanisme D'action
The mechanism of action of potassium tert-butoxide involves the deprotonation of organic compounds. It acts as a strong base and abstracts a proton from the organic compound, forming the corresponding anion. This anion is then used in further reactions to prepare various organic compounds.
Effets Biochimiques Et Physiologiques
Potassium tert-butoxide is not used in biochemical or physiological studies as it is a chemical reagent and not a biological compound. It does not have any direct effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using potassium tert-butoxide in lab experiments are its strong basicity and high reactivity. It is a versatile reagent that can be used in a variety of organic synthesis reactions. The limitations of using this compound are its sensitivity to moisture and air, which can cause it to degrade and lose its reactivity.
Orientations Futures
There are several future directions for research on potassium tert-butoxide. One area of research could be the development of new and more efficient synthesis methods for this compound. Another area of research could be the development of new applications for this compound in organic synthesis reactions. Additionally, research could be conducted on the use of potassium tert-butoxide in the synthesis of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of potassium tert-butoxide involves the reaction of tert-butyl alcohol with potassium hydroxide. The reaction is carried out in anhydrous conditions, and the product is obtained in the form of a white crystalline powder. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Potassium tert-butoxide is widely used in scientific research as a strong base in organic synthesis reactions. It is commonly used in the preparation of various organic compounds, such as esters, ethers, and alkynes. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14764-60-4 |
|---|---|
Nom du produit |
1-Propanol, 2-methyl-, potassium salt (1:1) |
Formule moléculaire |
C4H10KO |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
potassium;2-methylpropan-1-olate |
InChI |
InChI=1S/C4H9O.K/c1-4(2)3-5;/h4H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
SRBPHIMDSSPBIL-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].[K+] |
SMILES canonique |
CC(C)C[O-].[K+] |
Autres numéros CAS |
14764-60-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



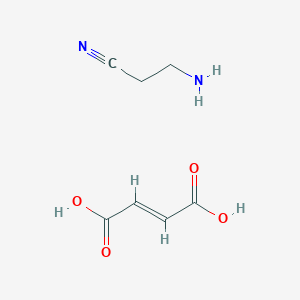
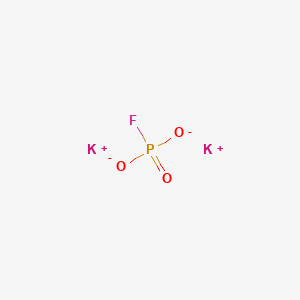
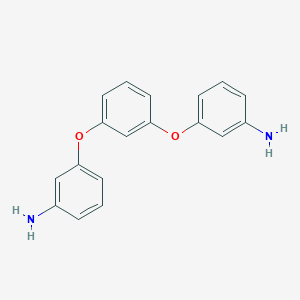

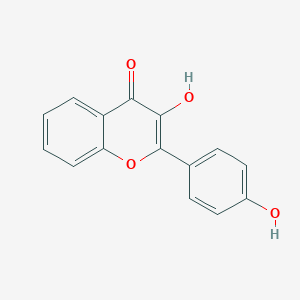

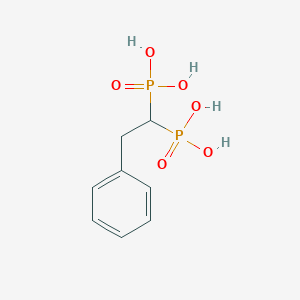
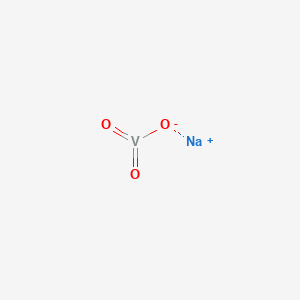
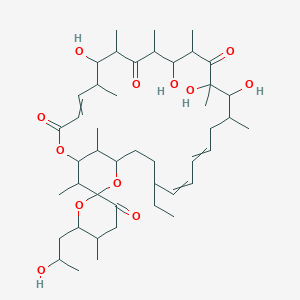
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

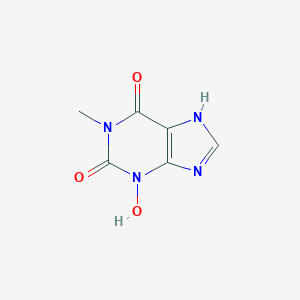

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)